Sécocalcitol

Vue d'ensemble

Description

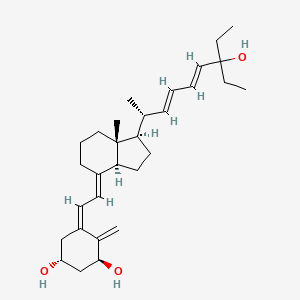

Le seocalcitol, également connu sous le nom de EB 1089, est un analogue synthétique de la vitamine D. Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers. Le seocalcitol est conçu pour imiter les effets de la forme active de la vitamine D, 1α,25-dihydroxyvitamine D3, mais avec une activité calcémique réduite, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

Chemistry: Seocalcitol serves as a model compound for studying the effects of vitamin D analogues on chemical reactions and molecular interactions.

Biology: It is used to investigate the role of vitamin D receptors in cellular processes, including cell growth and differentiation.

Medicine: Seocalcitol has shown promise in the treatment of cancers such as pancreatic cancer and hepatocellular carcinoma. .

Mécanisme D'action

Target of Action

Seocalcitol, also known as EB1089, is a synthetic analog of Vitamin D . The primary target of Seocalcitol is the Vitamin D3 receptor . This receptor is a transcription factor that mediates the action of Vitamin D3 by controlling the expression of hormone-sensitive genes .

Mode of Action

Seocalcitol binds to the Vitamin D3 receptor with a dissociation constant (Kd) of 0.27 nM . This binding interaction triggers a series of intracellular events, leading to changes in the expression of hormone-sensitive genes .

Biochemical Pathways

It is known that the vitamin d3 receptor, the primary target of seocalcitol, plays a crucial role in calcium homeostasis and bone metabolism . Therefore, it can be inferred that Seocalcitol may influence these pathways.

Pharmacokinetics

A study has shown that seocalcitol favors absorption directly to the portal blood due to the moderate lipophilicity of the molecule . The lymphatic and portal transport of Seocalcitol was found to be significantly higher when dissolved in a long-chain triglyceride (LCT) solution compared to a propylene glycol (PG) solution .

Result of Action

Seocalcitol has been shown to inhibit growth, induce differentiation, and induce apoptosis of cancer cell lines in vitro . It can also inhibit the growth of pancreatic cancer xenografts in vivo . Clinical trials have shown inconsistent results, and further studies are necessary to determine the cytostatic activity of this agent in minimal disease states .

Action Environment

The action, efficacy, and stability of Seocalcitol can be influenced by various environmental factors. For instance, the formulation in which Seocalcitol is dissolved can significantly impact its absorption and transport . Specifically, Seocalcitol dissolved in an LCT solution showed higher lymphatic and portal transport compared to a PG solution .

Analyse Biochimique

Biochemical Properties

Seocalcitol plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium homeostasis and cell proliferation . Seocalcitol binds to VDR with high affinity, leading to the modulation of gene expression. Additionally, Seocalcitol has been shown to interact with enzymes such as 24-hydroxylase, which is involved in the metabolism of vitamin D .

Cellular Effects

Seocalcitol exerts various effects on different types of cells and cellular processes. It has been demonstrated to induce differentiation and inhibit the proliferation of cancer cells, including hepatocellular carcinoma and breast cancer cells . Seocalcitol influences cell signaling pathways by modulating the activity of VDR, leading to changes in gene expression and cellular metabolism. It also affects cell cycle regulation and apoptosis, contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of Seocalcitol involves its binding to VDR, which subsequently forms a complex with retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene transcription . Seocalcitol also modulates the activity of enzymes involved in vitamin D metabolism, such as 24-hydroxylase, and influences the expression of genes related to cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Seocalcitol have been observed to change over time. Studies have shown that Seocalcitol is relatively stable and maintains its activity over extended periods . Its degradation products and long-term effects on cellular function have also been investigated. In vitro and in vivo studies have demonstrated that Seocalcitol can induce sustained changes in gene expression and cellular metabolism, contributing to its therapeutic potential .

Dosage Effects in Animal Models

The effects of Seocalcitol vary with different dosages in animal models. Studies have shown that low doses of Seocalcitol can effectively inhibit tumor growth and induce differentiation in cancer cells . Higher doses may lead to adverse effects such as hypercalcemia, which is a common side effect of vitamin D analogues . The therapeutic window for Seocalcitol is therefore critical for its safe and effective use in clinical settings.

Metabolic Pathways

Seocalcitol is involved in several metabolic pathways, primarily related to vitamin D metabolism. It is metabolized by enzymes such as 24-hydroxylase, which converts it into inactive metabolites . Seocalcitol also affects metabolic flux and metabolite levels by modulating the expression of genes involved in calcium homeostasis and cell proliferation .

Transport and Distribution

Seocalcitol is transported and distributed within cells and tissues through various mechanisms. It is absorbed via the portal blood and lymphatic system, with long chain triglycerides (LCT) enhancing its lymphatic transport . Seocalcitol also interacts with binding proteins and transporters that facilitate its distribution to target tissues .

Subcellular Localization

The subcellular localization of Seocalcitol is primarily within the nucleus, where it exerts its effects by binding to VDR and modulating gene expression . Seocalcitol may also localize to other cellular compartments, depending on its interactions with specific targeting signals and post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du seocalcitol implique plusieurs étapes clés :

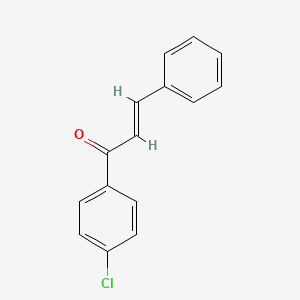

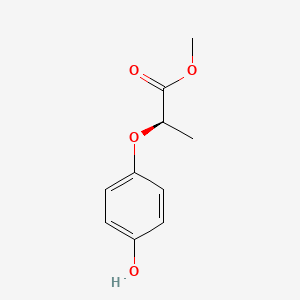

Réaction de Wittig : L'aldéhyde dérivé de la vitamine D est mis à réagir avec le 3-(méthoxycarbonyl)-2-propényl-1-idène triphénylphosphorane pour produire un ester diénoate.

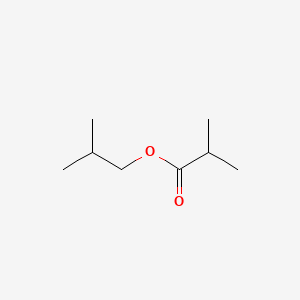

Addition d'éthyllithe : Le groupe ester de l'ester diénoate est traité avec de l'éthyllithe pour former un alcool tertiaire.

Isomérisation photochimique : La double liaison 5-6 de l'alcool tertiaire est isomérisée pour produire l'isomère (5Z).

Désilylation : La dernière étape implique la désilylation utilisant du fluorure de tétrabutylammonium dans du tétrahydrofurane.

Méthodes de production industrielle : Le seocalcitol est préparé pour les injections en diluant une solution mère (4 mM dans l'isopropanol) dans le véhicule Solutol HS 15. Le seocalcitol dilué au Solutol est stocké sous forme d'aliquots dans des flacons en verre scellés sous azote gazeux à 4 °C .

Analyse Des Réactions Chimiques

Types de réactions : Le seocalcitol subit diverses réactions chimiques, notamment :

Oxydation : Le seocalcitol peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure du seocalcitol, modifiant potentiellement son activité biologique.

Substitution : Le seocalcitol peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

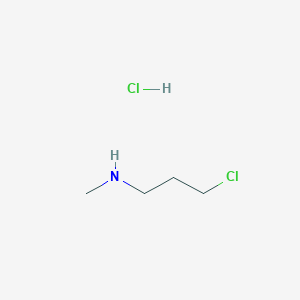

Réactifs de substitution : Les agents halogénants comme le chlore et le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des métabolites hydroxylés, tandis que la réduction peut produire des dérivés déshydroxylés .

4. Applications de la recherche scientifique

Chimie : Le seocalcitol sert de composé modèle pour étudier les effets des analogues de la vitamine D sur les réactions chimiques et les interactions moléculaires.

Biologie : Il est utilisé pour étudier le rôle des récepteurs de la vitamine D dans les processus cellulaires, y compris la croissance et la différenciation cellulaires.

Médecine : Le seocalcitol s'est montré prometteur dans le traitement de cancers tels que le cancer du pancréas et le carcinome hépatocellulaire. .

5. Mécanisme d'action

Le seocalcitol exerce ses effets en se liant au récepteur de la vitamine D, un récepteur nucléaire qui régule l'expression des gènes impliqués dans le métabolisme du calcium, la croissance et la différenciation cellulaires. Lors de la liaison au récepteur, le seocalcitol module la transcription des gènes cibles, conduisant à divers effets biologiques. Les cibles moléculaires et les voies impliquées comprennent la régulation des protéines BAX et BCL2, qui sont essentielles à l'apoptose et à la survie cellulaire .

Comparaison Avec Des Composés Similaires

Le seocalcitol est comparé à d'autres analogues de la vitamine D, tels que :

1α,25-dihydroxyvitamine D3 : La forme active de la vitamine D, qui a des effets puissants sur le métabolisme du calcium mais peut provoquer une hypercalcémie.

Alfacalcidol : Un autre analogue de la vitamine D utilisé pour ses effets sur la santé osseuse et le métabolisme du calcium.

Calcipotriol : Un analogue de la vitamine D utilisé dans le traitement du psoriasis.

Unicité du seocalcitol : Le seocalcitol est unique en sa capacité à réguler la croissance et la différenciation cellulaires avec une activité calcémique réduite par rapport à la 1α,25-dihydroxyvitamine D3. Cela en fait un composé précieux pour la thérapie anticancéreuse, car il minimise le risque d'hypercalcémie tout en conservant son efficacité thérapeutique .

Liste des composés similaires :

- 1α,25-dihydroxyvitamine D3

- Alfacalcidol

- Calcipotriol

Les propriétés uniques du seocalcitol et ses applications thérapeutiques potentielles en font un composé d'intérêt majeur dans la recherche scientifique et la médecine.

Propriétés

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLLALCJVJNGQQ-SEODYNFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025740 | |

| Record name | Seocalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134404-52-7 | |

| Record name | Seocalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134404-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seocalcitol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seocalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seocalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0OZ0D9223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.